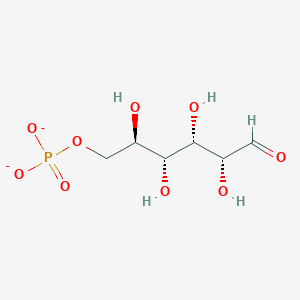

aldehydo-D-glucose 6-phosphate(2-)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11O9P-2 |

|---|---|

Molecular Weight |

258.12 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H2,12,13,14)/p-2/t3-,4+,5+,6+/m0/s1 |

InChI Key |

VFRROHXSMXFLSN-SLPGGIOYSA-L |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Enzymatic Biotransformations and Intermediary Metabolism Involving Aldehydo D Glucose 6 Phosphate 2

Central Role in Glycolysis and Gluconeogenesis

D-glucose 6-phosphate sits (B43327) at a critical junction of glucose metabolism, marking the first intracellular step following glucose uptake. Its formation traps glucose within the cell and commits it to a variety of metabolic fates, including energy production through glycolysis or storage. ditki.combu.edu In the reverse pathway of gluconeogenesis, its dephosphorylation represents the final step in producing free glucose. nih.gov

Phosphorylation of Glucose to D-glucose 6-phosphate: Hexokinase and Glucokinase Reaction Mechanisms and Regulatory Implications

The initial step in glycolysis is the irreversible phosphorylation of glucose to D-glucose 6-phosphate, a reaction catalyzed by kinases. ditki.comlibretexts.org This process consumes one molecule of ATP and is crucial for trapping glucose inside the cell, as the phosphorylated sugar cannot be transported back across the cell membrane. ditki.combu.edu This reaction is carried out by two important isoenzymes: hexokinase and glucokinase (also known as hexokinase IV). ditki.comlabxchange.org

Hexokinases are found in almost all tissues and have a high affinity (low Km) for glucose, allowing them to efficiently phosphorylate glucose even at low concentrations. ditki.comvaia.com Their activity is subject to allosteric feedback inhibition by the product, D-glucose 6-phosphate. vaia.comvaia.com This means that when cellular levels of D-glucose 6-phosphate are high, the enzyme is inhibited, preventing the unnecessary consumption of glucose. vaia.com The mechanism involves a significant induced-fit conformational change upon glucose binding, which shields the ATP molecule from hydrolysis by water and facilitates the phosphoryl transfer. proteopedia.org

Glucokinase, in contrast, is primarily found in the liver and pancreatic β-cells, where it functions as a glucose sensor. labxchange.orgvaia.com It has a much lower affinity (high Km) for glucose and is only significantly active when glucose concentrations are high, such as after a carbohydrate-rich meal. ditki.comlabxchange.org Unlike hexokinase, glucokinase is not inhibited by its product. Instead, its activity is regulated hormonally by insulin (B600854) and through interaction with the glucokinase regulatory protein (GKRP). vaia.comvaia.com At low glucose levels, GKRP binds to glucokinase and sequesters it in the nucleus, rendering it inactive. vaia.comproteopedia.org

| Feature | Hexokinase (I, II, III) | Glucokinase (Hexokinase IV) |

|---|---|---|

| Tissue Distribution | Ubiquitous in most tissues. ditki.com | Primarily liver and pancreatic β-cells. ditki.comlabxchange.org |

| Kinetics (Affinity for Glucose) | Low Km (high affinity). ditki.com | High Km (low affinity). ditki.comlabxchange.org |

| Vmax | Low Vmax. ditki.com | High Vmax. ditki.com |

| Regulation | Allosterically inhibited by its product, D-glucose 6-phosphate. vaia.comvaia.com | Not inhibited by D-glucose 6-phosphate; regulated by glucokinase regulatory protein (GKRP) and induced by insulin. labxchange.orgvaia.comvaia.com |

| Physiological Role | Ensures a constant supply of glucose for tissues' energy needs. vaia.com | Acts as a glucose sensor, managing blood glucose levels after meals. vaia.comvaia.com |

Isomerization of D-glucose 6-phosphate to Fructose (B13574) 6-phosphate Catalyzed by Phosphoglucose (B3042753) Isomerase: Biochemical Thermodynamics and Enzymatic Catalysis

The second step of glycolysis is the reversible isomerization of D-glucose 6-phosphate (an aldose) to fructose 6-phosphate (a ketose), a reaction catalyzed by phosphoglucose isomerase (PGI), also known as phosphohexose isomerase. libretexts.orgalivetek.orgalivetek.org This reaction is critical for the subsequent steps of glycolysis. The isomerization moves the carbonyl group from carbon 1 to carbon 2, which is necessary for the aldolase-catalyzed cleavage that splits the six-carbon sugar into two three-carbon units. alivetek.orgalivetek.org

From a thermodynamic standpoint, the reaction is freely reversible, with a small positive standard free energy change (ΔG°' ≈ +1.7 kJ/mol). libretexts.orgyoutube.com This means that under standard conditions, the reaction slightly favors the reverse direction. However, in the cell, the reaction is readily pulled forward because the product, fructose 6-phosphate, is quickly consumed in the next, highly favorable step of glycolysis. bu.edu

The catalytic mechanism of phosphoglucose isomerase involves a sophisticated acid-base catalysis that facilitates the interconversion. proteopedia.org The process requires the ring form of glucose-6-phosphate to open, exposing its aldehyde group. The enzyme then abstracts a proton from carbon 2, forming a cis-enediol intermediate, which is stabilized in the active site. bu.eduyoutube.comproteopedia.org A subsequent reprotonation at carbon 1 and the closing of the five-membered furanose ring yields the product, fructose 6-phosphate. proteopedia.org

Aldolase-Catalyzed Reactions and the Generation of Triose Phosphate (B84403) Intermediates from Fructose 1,6-bisphosphate

Following the isomerization to fructose 6-phosphate and a second phosphorylation to fructose 1,6-bisphosphate, the glycolytic pathway proceeds to a pivotal cleavage step. The enzyme aldolase (B8822740) catalyzes the cleavage of the six-carbon fructose 1,6-bisphosphate into two distinct three-carbon molecules: glyceraldehyde 3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). libretexts.orgvaia.com This reaction is a reversible aldol (B89426) cleavage, the reverse of an aldol condensation. bu.edu

This step is central to both glycolysis and gluconeogenesis. researchgate.netspringernature.com In glycolysis, it marks the point where one six-carbon molecule is converted into two three-carbon intermediates, which then proceed through the energy-generating phase of the pathway. vaia.com Although the standard free energy change for this reaction is highly positive (ΔG°' ≈ +24 kJ/mol), making it unfavorable in isolation, the reaction is pulled forward in the cell by the rapid consumption of the products, particularly G3P. bu.edulibretexts.org In gluconeogenesis, aldolase catalyzes the reverse reaction, condensing G3P and DHAP to form fructose 1,6-bisphosphate. nih.govspringernature.com There are two classes of aldolases that utilize different mechanisms: Class I aldolases, found in animals and plants, use a covalent Schiff base intermediate, while Class II aldolases, found in fungi and bacteria, employ a divalent metal cation like Zn²⁺ as a cofactor. bu.eduresearchgate.net

Participation in the Pentose (B10789219) Phosphate Pathway

D-glucose 6-phosphate is the entry point for the pentose phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt. wikipedia.orgkhanacademy.org This pathway is a critical branch of glucose metabolism that runs parallel to glycolysis. Its primary roles are anabolic rather than catabolic, focusing on the production of NADPH and the synthesis of pentose sugars required for nucleotide formation. wikipedia.org The pathway is divided into two distinct phases: an irreversible oxidative phase and a reversible non-oxidative phase. wikipedia.orglibretexts.org

Oxidative Phase: Dehydrogenation by Glucose-6-phosphate Dehydrogenase and NADPH Production

The oxidative phase begins with the dehydrogenation of D-glucose 6-phosphate, which is the committed and rate-limiting step of the entire pentose phosphate pathway. uwec.eduwikipedia.org This reaction is catalyzed by the enzyme glucose-6-phosphate dehydrogenase (G6PD). In this step, D-glucose 6-phosphate is oxidized to 6-phosphoglucono-δ-lactone. wikipedia.orgwikipedia.org

Crucially, this oxidation is coupled to the reduction of NADP⁺ to NADPH. wikipedia.orgnih.gov The production of NADPH is a major function of the PPP. NADPH is the cell's primary reducing agent, essential for protecting against oxidative stress and for reductive biosynthetic reactions, such as the synthesis of fatty acids and steroids. wikipedia.orgwikipedia.orgnih.gov In red blood cells, which lack mitochondria, the PPP is the only source of NADPH, which is vital for maintaining the reduced state of glutathione (B108866) and protecting the cell from oxidative damage. uwec.edunih.gov The activity of G6PD is tightly regulated, primarily by the cellular ratio of NADP⁺ to NADPH; high levels of NADP⁺ stimulate the enzyme, whereas high levels of NADPH are inhibitory. wikipedia.org

Non-oxidative Phase: Interconversion of Sugar Phosphates for Biosynthetic Precursors

The non-oxidative phase of the pentose phosphate pathway consists of a series of reversible sugar-phosphate interconversions. libretexts.org This phase takes the pentose phosphates produced in the oxidative phase (specifically, ribulose 5-phosphate) and reshuffles their carbon skeletons to produce a variety of other sugars. The key enzymes in this phase are transketolase and transaldolase. libretexts.org

The primary functions of this phase are twofold:

Production of Biosynthetic Precursors: It converts ribulose 5-phosphate into ribose 5-phosphate, the essential sugar backbone for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). wikipedia.orgkhanacademy.org It also produces erythrose 4-phosphate, a precursor for the synthesis of aromatic amino acids. wikipedia.org

Connection to Glycolysis: It can convert excess pentose phosphates back into glycolytic intermediates, namely fructose 6-phosphate and glyceraldehyde 3-phosphate. nih.govnih.gov

The reversibility of these reactions allows the cell to adapt the output of the PPP to its metabolic needs. khanacademy.orglibretexts.org If the cell requires more NADPH than ribose 5-phosphate, the non-oxidative phase can channel the pentose phosphates back into glycolysis for energy production. Conversely, if the cell's primary need is for nucleotide synthesis, intermediates from glycolysis (fructose 6-phosphate and glyceraldehyde 3-phosphate) can be used to generate ribose 5-phosphate through the reversible reactions of the non-oxidative phase without going through the oxidative, NADPH-producing steps. nih.gov

| Enzyme | Reaction Type | Function |

|---|---|---|

| Ribose 5-phosphate Isomerase | Isomerization | Interconverts ribulose 5-phosphate (a ketose) and ribose 5-phosphate (an aldose). libretexts.org |

| Ribulose 5-phosphate Epimerase | Epimerization | Interconverts ribulose 5-phosphate and xylulose 5-phosphate. libretexts.org |

| Transketolase | C2-unit transfer | Transfers a two-carbon unit from a ketose to an aldose (e.g., from xylulose 5-P to ribose 5-P). libretexts.org |

| Transaldolase | C3-unit transfer | Transfers a three-carbon unit from a ketose to an aldose (e.g., from sedoheptulose (B1238255) 7-P to G3P). libretexts.org |

Diversion of D-glucose 6-phosphate to Polysaccharide Storage Pathways

D-glucose 6-phosphate (G6P), a central molecule in cellular metabolism, can be directed towards storage as polysaccharides when energy levels are high. wikipedia.org This storage occurs primarily in the liver and muscles of most multicellular animals as glycogen (B147801) and as starch in plants and other organisms. wikipedia.org

Biosynthesis of Glycogen and Starch from D-glucose 6-phosphate

The journey from D-glucose 6-phosphate to glycogen or starch begins with its conversion to glucose 1-phosphate. youtube.com This isomerization is a crucial and reversible step in the pathway.

Glycogen Synthesis:

In animals and fungi, glycogen serves as the primary intracellular storage form of glucose. The synthesis process, known as glycogenesis, occurs when glucose and energy are plentiful. youtube.com Following the conversion of D-glucose 6-phosphate to glucose 1-phosphate, the glucose molecule must be activated. This activation is achieved by reacting glucose 1-phosphate with uridine (B1682114) triphosphate (UTP) to form UDP-glucose, the immediate donor of glucose residues for glycogen synthesis. youtube.com The enzyme glycogen synthase then catalyzes the addition of these glucose units to a growing glycogen chain. youtube.com Elevated intracellular levels of D-glucose 6-phosphate can stimulate the activation of glycogen synthase in the liver, muscle, and adipose tissue. nih.gov

Starch Synthesis:

In plants, starch is the major storage polysaccharide, synthesized in chloroplasts for short-term storage and in amyloplasts for long-term storage. libretexts.org Similar to glycogen, starch is a polymer of D-glucose. The synthesis of starch also utilizes an activated form of glucose. Glucose 1-phosphate is reacted with adenosine (B11128) triphosphate (ATP) to form ADP-glucose, which serves as the glucose donor for the elongating starch polymer, a reaction catalyzed by starch synthase. libretexts.org

| Polysaccharide | Organism Type | Storage Location | Glucose Donor |

| Glycogen | Animals, Fungi | Liver, Muscles | UDP-glucose |

| Starch | Plants | Chloroplasts, Amyloplasts | ADP-glucose |

Metabolic Pathways Involving D-glucose 6-phosphate Analogues and Derivatives

The metabolic landscape of D-glucose 6-phosphate extends to its analogues and derivatives, which can have significant biological effects by interacting with and perturbing carbohydrate metabolism.

Metabolism and Metabolic Effects of 2-deoxy-D-glucose 6-phosphate

2-deoxy-D-glucose (2-DG) is a glucose analogue that is transported into cells and phosphorylated by hexokinase to form 2-deoxy-D-glucose 6-phosphate (2-DG-6P). patsnap.comtandfonline.com Unlike D-glucose 6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway because it cannot be isomerized to fructose-6-phosphate (B1210287). patsnap.com This leads to the intracellular accumulation of 2-DG-6P. patsnap.commedchemexpress.com

The accumulation of 2-DG-6P has several metabolic consequences:

Interference with Glycogen Synthesis: The buildup of 2-DG-6P can also interfere with the synthesis of glycogen. patsnap.commedchemexpress.com

Induction of Cellular Stress: By disrupting glucose metabolism, 2-DG can lead to oxidative stress and interfere with N-linked glycosylation, a critical process for protein folding and function. patsnap.comtandfonline.com

| Enzyme | Effect of 2-deoxy-D-glucose 6-phosphate | Metabolic Consequence |

| Hexokinase | Non-competitive inhibition pnas.org | Reduced phosphorylation of glucose patsnap.com |

| Phosphoglucose Isomerase | Competitive inhibition nih.govpnas.org | Blockade of glycolysis patsnap.com |

Contribution to Methylglyoxal (B44143) Synthesis and Degradation Pathways

Methylglyoxal is a reactive dicarbonyl compound formed as a byproduct of several metabolic pathways, including glycolysis. wikipedia.orgmdpi.com The formation of methylglyoxal can be initiated from the glycolytic intermediate dihydroxyacetone phosphate (DHAP), which is in equilibrium with glyceraldehyde 3-phosphate; both are derived from the breakdown of fructose 1,6-bisphosphate, a downstream product of D-glucose 6-phosphate. wikipedia.orgnih.gov

The enzyme methylglyoxal synthase catalyzes the conversion of DHAP to methylglyoxal, releasing a phosphate group. wikipedia.orgwikipedia.org This pathway is thought to be a mechanism to relieve the stress of elevated sugar phosphate concentrations. wikipedia.org While this pathway provides an alternative route for triose phosphate catabolism, it does not generate ATP and produces the toxic compound methylglyoxal. wikipedia.org The synthesis of methylglyoxal is regulated by the concentrations of DHAP and inorganic phosphate; high levels of DHAP promote its formation, while high phosphate levels are inhibitory. wikipedia.org

Biosynthesis of Fructose via D-glucose 6-phosphate

The biosynthesis of fructose from D-glucose 6-phosphate is a fundamental step within the glycolytic pathway. D-glucose 6-phosphate is isomerized to fructose 6-phosphate by the enzyme phosphoglucose isomerase. taylorandfrancis.comwikipedia.org This reaction is reversible and central to the metabolism of both glucose and fructose.

Fructose 6-phosphate can then be further phosphorylated to fructose 1,6-bisphosphate, continuing down the glycolytic pathway to produce energy. taylorandfrancis.com Alternatively, in certain tissues like adipose tissue and muscle, fructose itself can be phosphorylated by hexokinase to directly form fructose 6-phosphate, which then enters glycolysis. nih.gov In the liver, the primary pathway for fructose metabolism involves its conversion to fructose 1-phosphate. nih.gov

Structural Biology and Conformational Dynamics of Aldehydo D Glucose 6 Phosphate 2 and Its Associated Enzyme Complexes

Conformational Analysis of Open-Chain and Cyclic D-glucose 6-phosphate Esters

In aqueous solutions, D-glucose 6-phosphate (G6P) predominantly exists in a dynamic equilibrium between its cyclic pyranose forms (α and β anomers) and, to a much lesser extent, the open-chain aldehydo-D-glucose 6-phosphate. wikipedia.org While the open-chain form constitutes a minor fraction of the total G6P population at any given moment (less than 0.02% for glucose), its transient formation is crucial for the interconversion between the α and β anomers, a process known as mutarotation. libretexts.org

The cyclic forms are thermodynamically more stable due to the formation of a low-strain six-membered pyranose ring. quora.com The β-anomer is generally more prevalent than the α-anomer. For instance, at equilibrium, a solution of D-glucose contains approximately 64% β-D-glucose and 36% α-D-glucose. libretexts.org This preference for the β form is also observed for G6P. rsc.org The phosphorylation at the C6 position does not significantly alter the fundamental conformational preferences of the glucose ring.

The interconversion between these forms, while spontaneous, is also subject to enzymatic catalysis. jofem.org The rate of anomerization of G6P is notably faster than that of non-phosphorylated glucose. rsc.org

| Form | Percentage at Equilibrium (for Glucose) | Key Structural Feature |

| α-D-glucopyranose 6-phosphate | ~36% | The anomeric hydroxyl group is in the axial position in the most stable chair conformation. |

| β-D-glucopyranose 6-phosphate | ~64% | The anomeric hydroxyl group is in the equatorial position in the most stable chair conformation. |

| aldehydo-D-glucose 6-phosphate | <0.02% | Contains a reactive aldehyde group at the C1 position. |

Table represents the equilibrium distribution for D-glucose, which is comparable to D-glucose 6-phosphate.

Structural Characterization of Protein-Ligand Interactions in D-glucose 6-phosphate-Binding Enzymes

The ability of enzymes to distinguish between the different conformational states of D-glucose 6-phosphate is a cornerstone of metabolic regulation. Many enzymes exhibit a high degree of specificity for one anomer over the other. For example, glucose-6-phosphate dehydrogenase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway, is specific for the β-anomer of G6P. nih.gov Conversely, phosphoglucomutase, which converts G6P to glucose-1-phosphate, specifically recognizes the α-anomer. nih.gov

Structural studies of these enzyme-substrate complexes reveal the molecular basis for this specificity. The active sites of these enzymes are exquisitely shaped to accommodate the specific stereochemistry of the preferred anomer. Hydrogen bonding, electrostatic interactions, and van der Waals forces all contribute to the precise recognition and binding of the substrate.

For enzymes that are presumed to bind the open-chain form, such as glucose-6-phosphate isomerase which converts G6P to fructose-6-phosphate (B1210287), the active site is thought to catalyze the ring-opening of the cyclic hemiacetal to generate the aldehydo-D-glucose 6-phosphate intermediate. nih.govwikipedia.org This transient intermediate is then acted upon by the enzyme to facilitate the isomerization reaction.

High-Resolution Structural Studies of Glucose-6-phosphate Dehydrogenase Isozymes

Glucose-6-phosphate dehydrogenase (G6PD) is a critical enzyme that catalyzes the first committed step in the pentose phosphate pathway. High-resolution structural studies of G6PD isozymes from various organisms have provided invaluable insights into its mechanism of action and its interaction with G6P.

The active form of human G6PD is a dimer or tetramer, with each subunit binding one molecule of the substrate, G6P, and one molecule of the coenzyme, NADP+. nih.govmdpi.com The G6P binding site is located in a cleft between the N-terminal and C-terminal domains of the enzyme.

Detailed analysis of the crystal structure of human G6PD in complex with G6P reveals a network of hydrogen bonds and electrostatic interactions that anchor the substrate in the active site. researchgate.net Specific amino acid residues, many of which are highly conserved across different species, play critical roles in substrate recognition and binding. Mutations in these residues can lead to G6PD deficiency, a common genetic disorder. nih.gov The phosphate group of G6P is particularly important for binding, forming multiple interactions with positively charged and polar residues in the active site.

| Enzyme | PDB ID | Organism | Key Findings |

| Human G6PD (Canton variant) | 2BHL | Homo sapiens | Reveals the binding of the structural NADP+ molecule. nih.gov |

| Human G6PD (deletion mutant) with G6P | 2BH9 | Homo sapiens | Details the specific interactions between G6P and the active site residues. nih.gov |

| Leuconostoc mesenteroides G6PD | 1DPG | Leuconostoc mesenteroides | Provides a comparative view of the substrate-binding site. researchgate.net |

Computational Approaches to Model Aldehydo-D-glucose 6-phosphate Conformation and Enzyme-Substrate Complexes

Computational methods, such as molecular dynamics (MD) simulations and docking studies, have become powerful tools for investigating the conformational dynamics of aldehydo-D-glucose 6-phosphate and its interactions with enzymes. These approaches complement experimental techniques by providing a dynamic view of molecular interactions at an atomic level.

MD simulations can be used to explore the conformational landscape of G6P in solution, providing insights into the relative stabilities of the different anomers and the transition pathways between them. These simulations have also been employed to study the conformational changes that occur within G6PD upon substrate binding. nih.gov

Docking studies are utilized to predict the binding mode of G6P, including its open-chain form, within the active site of an enzyme. These models can help to identify key protein-ligand interactions and to understand the structural basis of substrate specificity. For instance, computational models of glucose-6-phosphatase have been used to investigate the binding of both α- and β-anomers of G6P, suggesting a preference for the β-anomer in the modeled conformation. wustl.edu

These computational approaches are particularly valuable for studying transient intermediates, such as the aldehydo-D-glucose 6-phosphate form, which are often difficult to characterize experimentally. By combining computational and experimental data, a more complete picture of the structural biology of aldehydo-D-glucose 6-phosphate and its enzymatic complexes can be achieved.

Regulatory Mechanisms Governing D Glucose 6 Phosphate Metabolism

Allosteric Regulation of Key Enzymes in Glycolysis and Pentose (B10789219) Phosphate (B84403) Pathway

The flux of D-glucose 6-phosphate through glycolysis and the pentose phosphate pathway is primarily controlled by the allosteric regulation of their respective rate-limiting enzymes. This rapid-response mechanism allows the cell to adjust metabolic flow in response to immediate cellular needs.

Hexokinase , the enzyme that catalyzes the phosphorylation of glucose to D-glucose 6-phosphate, is subject to product inhibition. High concentrations of its product, D-glucose 6-phosphate, allosterically inhibit hexokinase activity. proteopedia.orgquora.com This feedback mechanism prevents the excessive accumulation of D-glucose 6-phosphate when downstream pathways are saturated. quora.com The inhibition can occur through binding at both the active site and a distinct allosteric site on the enzyme. researchgate.netnih.gov

Phosphofructokinase-1 (PFK-1) , a key regulatory enzyme in glycolysis, catalyzes the irreversible conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. vaia.comwikipedia.org While not directly using D-glucose 6-phosphate as a substrate, its activity dictates the pull of substrates through the upper part of glycolysis. PFK-1 is allosterically inhibited by high levels of ATP, which signals that the cell has an adequate energy supply. vaia.comwikipedia.org Conversely, AMP, which indicates low energy status, acts as an allosteric activator. wikipedia.orgbyjus.com Citrate, an intermediate of the citric acid cycle, also acts as an allosteric inhibitor, signaling an abundance of biosynthetic precursors. vaia.com The most potent activator of PFK-1 is fructose-2,6-bisphosphate, which increases the enzyme's affinity for fructose-6-phosphate and counteracts the inhibitory effect of ATP. wikipedia.orgbyjus.com

Glucose-6-phosphate dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway. wikipedia.org Its activity is critically regulated by the cellular ratio of NADP+ to NADPH. wikipedia.orgchegg.com High levels of NADP+, a substrate for the reaction, stimulate G6PD activity, thereby increasing the production of NADPH. Conversely, high levels of NADPH, the product of the reaction, act as a potent competitive inhibitor of G6PD. wikipedia.org This ensures that the production of NADPH is tightly coupled to its consumption in reductive biosynthesis and antioxidant defense. A structural NADP+ molecule, distinct from the catalytic one, also plays an allosteric role in maintaining the enzyme's stability and activity. nih.govnih.govresearchgate.net

| Enzyme | Allosteric Activators | Allosteric Inhibitors | Regulatory Significance |

| Hexokinase | - | D-glucose 6-phosphate proteopedia.orgnih.gov | Prevents excessive phosphorylation of glucose. |

| Phosphofructokinase-1 (PFK-1) | AMP wikipedia.orgbyjus.com, Fructose-2,6-bisphosphate wikipedia.orgbyjus.com | ATP vaia.comwikipedia.org, Citrate vaia.com | Commits glucose to glycolysis based on cellular energy status. |

| Glucose-6-phosphate dehydrogenase (G6PD) | NADP+ wikipedia.orgchegg.com | NADPH wikipedia.org | Controls the flux into the pentose phosphate pathway for NADPH production. |

Gene Expression and Post-Translational Modification of D-glucose 6-phosphate-Metabolizing Enzymes

In addition to rapid allosteric control, the enzymes involved in D-glucose 6-phosphate metabolism are regulated at the levels of gene expression and post-translational modification, providing a long-term adaptation to metabolic conditions.

The expression of the gene for glucose-6-phosphate dehydrogenase (G6PD) is influenced by dietary factors. nih.gov For instance, dietary carbohydrates can enhance G6PD activity by increasing the expression of its gene, whereas polyunsaturated fats can have an inhibitory effect. nih.gov This regulation primarily occurs at the post-transcriptional level, affecting the splicing efficiency of the nascent G6PD transcript. nih.gov The expression of the G6PD gene can also be regulated by transcription factors such as hypoxia-inducible factor 1 (HIF1). wikipedia.org

Post-translational modifications (PTMs) are another crucial layer of regulation for G6PD. nih.gov Phosphorylation, acetylation, glycosylation, and ubiquitination have all been identified as PTMs that can modulate G6PD structure, expression, and enzymatic activity. nih.gov For example, deacetylation of G6PD by SIRT2, a sirtuin deacetylase, can activate the enzyme and stimulate the pentose phosphate pathway to counteract oxidative stress. wikipedia.org

The expression of the glucose-6-phosphatase (G6Pase) gene, which catalyzes the dephosphorylation of D-glucose 6-phosphate to glucose, is also subject to regulation. In hepatocytes, glucose itself can induce G6Pase mRNA levels through both transcriptional and post-transcriptional mechanisms. nih.gov Hormones like insulin (B600854) and drugs such as metformin (B114582) can inhibit the promoter activity of the G6Pase gene, thereby reducing hepatic glucose production. researchgate.net

| Enzyme | Regulation of Gene Expression | Post-Translational Modifications |

| Glucose-6-phosphate dehydrogenase (G6PD) | - Induced by carbohydrates. nih.gov- Inhibited by polyunsaturated fats. nih.gov- Regulated by transcription factors (e.g., HIF1). wikipedia.org | - Phosphorylation nih.gov- Acetylation wikipedia.orgnih.gov- Glycosylation nih.gov- Ubiquitination nih.gov |

| Glucose-6-phosphatase (G6Pase) | - Induced by glucose. nih.gov- Inhibited by insulin and metformin. researchgate.net | - |

Role of D-glucose 6-phosphate in Cellular Redox Homeostasis

The metabolism of D-glucose 6-phosphate through the pentose phosphate pathway (PPP) is central to maintaining cellular redox homeostasis. nih.gov The primary function of the oxidative branch of the PPP is to produce NADPH. nih.govnih.gov

NADPH serves as the main intracellular reductant for various biosynthetic reactions and is essential for the regeneration of reduced glutathione (B108866) (GSH), a major cellular antioxidant. nih.govpatsnap.com Glutathione, maintained in its reduced state by NADPH-dependent glutathione reductase, plays a critical role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. nih.govmedscape.com The PPP is the sole source of NADPH in erythrocytes, making these cells particularly dependent on G6PD activity for protection against oxidative stress. medscape.com

Under conditions of oxidative stress, the flux through the PPP can be significantly increased to boost NADPH production, which in turn helps to regenerate the antioxidant defenses of the cell. nih.gov Therefore, the regulated entry of D-glucose 6-phosphate into the PPP is a key determinant of a cell's capacity to withstand oxidative insults.

D-glucose 6-phosphate Metabolism in Pathophysiological States (e.g., Diabetes-Related Dysregulation)

Dysregulation of D-glucose 6-phosphate metabolism is implicated in several pathophysiological states, most notably diabetes mellitus.

In diabetes, chronic hyperglycemia can lead to an inhibition of G6PD activity. nih.gov This inhibition can be mediated by the activation of protein kinase A (PKA), which leads to the phosphorylation and subsequent inhibition of G6PD. nih.gov Reduced G6PD activity results in decreased NADPH levels, impairing the cell's ability to counteract oxidative stress, which is a known contributor to diabetic complications. nih.gov

Furthermore, there is a recognized association between G6PD deficiency and an increased risk of developing diabetes. medscape.comnih.govnih.gov Individuals with G6PD deficiency may have a higher prevalence of impaired fasting glucose and diabetes. nih.gov The combination of G6PD deficiency and diabetes can lead to an additive increase in protein oxidation and lipid peroxidation, exacerbating cellular damage. springermedizin.de Diabetic ketoacidosis can also trigger hemolytic crises in individuals with G6PD deficiency. medscape.com

In the context of diabetes, the levels of D-glucose 6-phosphate itself can be dysregulated. Changes in the activity of glucokinase and glucose-6-phosphatase can alter hepatic D-glucose 6-phosphate concentrations. diabetesjournals.org This dysregulation can contribute to the impaired suppression of glycogenolysis by hyperglycemia, a characteristic feature of type 2 diabetes. diabetesjournals.org Additionally, elevated levels of D-glucose 6-phosphate, as seen in diabetes, can induce the expression of virulence factors in bacteria like Staphylococcus aureus, potentially increasing the severity of infections in diabetic patients. nih.gov The hexosamine biosynthesis pathway, which utilizes fructose-6-phosphate derived from D-glucose 6-phosphate, is also implicated in the development of diabetic complications through its role in insulin resistance. youtube.com

Advanced Research Methodologies for the Study of Aldehydo D Glucose 6 Phosphate 2

Spectroscopic Techniques for In Situ Detection and Quantification of Aldehydo-D-glucose 6-phosphate

Direct observation and measurement of aldehydo-D-glucose 6-phosphate in its native biological environment are fraught with challenges due to its low concentration relative to its cyclic anomers, α- and β-D-glucose 6-phosphate. However, several spectroscopic techniques offer the sensitivity and specificity required for its in situ detection and quantification.

Ultraviolet-Visible (UV-Vis) Spectrophotometry is a widely used method, often employed in coupled enzymatic assays. While not directly detecting the aldehydo form, it quantifies the activity of enzymes for which it is a substrate, such as glucose-6-phosphate dehydrogenase (G6PD). The principle lies in monitoring the change in absorbance of a cofactor, typically the reduction of NADP+ to NADPH, which exhibits a distinct absorbance maximum at 340 nm. nih.gov The rate of NADPH formation is directly proportional to the G6PD activity, which in turn reflects the availability of its substrate. nih.gov This method is a cornerstone for diagnosing G6PD deficiency and for studying metabolic pathways involving glucose-6-phosphate. nih.govqub.ac.ukresearchgate.netnih.govacreme.edu.au However, it is an indirect measurement and can be influenced by factors affecting enzyme kinetics. A systematic review of G6PD activity measurement by spectrophotometry highlighted significant inter-laboratory variation, underscoring the need for standardization. nih.govnih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful, non-invasive approach for the direct detection and structural elucidation of different forms of glucose-6-phosphate in solution. nih.gov Both ¹H and ³¹P NMR are particularly valuable. ³¹P NMR can distinguish the phosphate (B84403) group of glucose-6-phosphate from other phosphorylated metabolites, providing a unique spectral signature. nih.gov ¹H NMR, especially at high field strengths, can resolve the signals of the anomeric protons of the α and β forms, and potentially the aldehydic proton of the open-chain form, although the latter is often challenging to detect due to its low population. hmdb.caresearchgate.nethmdb.ca Advanced techniques like pure shift NMR can enhance spectral resolution to better identify metabolites in complex mixtures. researchgate.net A study utilizing ¹³C and ³¹P NMR was instrumental in identifying the formation of both γ (1-4) and δ (1-5) 6-phosphogluconolactones as products of the G6PD reaction, challenging previous assumptions. nih.gov

Mass Spectrometry (MS) , particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS), provides exceptional sensitivity and specificity for the quantification of glucose-6-phosphate. nih.govbiorxiv.org This method can detect glucose and its phosphate esters at femtomole levels. nih.govbiorxiv.org For GC-MS analysis, derivatization of the sugar phosphate is typically required. The resulting fragments in the mass spectrum are characteristic of the molecule, allowing for its unambiguous identification and quantification. nih.gov This technique has been successfully applied to determine the content of glucose-6-phosphate in various biological samples, including liver and skeletal muscle. nih.govresearchgate.net

| Technique | Principle | Application for Aldehydo-D-glucose 6-phosphate | Key Findings |

| UV-Vis Spectrophotometry | Measures the absorbance of light by a sample. Often used in coupled enzyme assays to monitor the change in concentration of a chromogenic substrate or product. | Indirect quantification through the activity of enzymes like G6PD, by monitoring NADPH production at 340 nm. nih.gov | The reference method for G6PD activity measurement. nih.govqub.ac.ukresearchgate.net Significant variability in measurements across different laboratories has been reported. nih.govplos.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Direct detection and structural analysis of the different anomers of glucose-6-phosphate in solution. nih.govhmdb.caresearchgate.nethmdb.ca | ¹³C and ³¹P NMR studies have identified the products of the G6PD reaction as both γ and δ-6-phosphogluconolactones. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas stream and then ionizes them to measure their mass-to-charge ratio. | Highly sensitive and specific quantification of glucose-6-phosphate after derivatization. nih.govbiorxiv.orgnih.govresearchgate.net | Capable of detecting femtomole levels of glucose and its phosphate esters with high accuracy and reproducibility. nih.govbiorxiv.org |

Isotopic Tracing and Metabolomics for Metabolic Flux Analysis

Understanding the metabolic fate of aldehydo-D-glucose 6-phosphate within the intricate network of cellular pathways requires advanced techniques that can trace the flow of atoms and provide a global snapshot of metabolism. Isotopic tracing and metabolomics are powerful complementary approaches for this purpose.

Isotopic Tracing involves the use of stable isotopes, such as ¹³C or ²H, to label glucose and follow its conversion through various metabolic pathways. By introducing a labeled substrate into a biological system, researchers can track the incorporation of the isotope into downstream metabolites, including glucose-6-phosphate and its subsequent products. The distribution of the isotopic label within the molecule provides detailed information about the relative activities of different pathways. For instance, the labeling pattern in lactate (B86563) or ribose-5-phosphate (B1218738) derived from [1-¹³C]glucose versus [6-¹³C]glucose can elucidate the flux through the pentose (B10789219) phosphate pathway relative to glycolysis.

Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive profile of the metabolic state at a specific point in time. Analytical platforms such as high-resolution mass spectrometry (LC-MS) and NMR spectroscopy are the workhorses of metabolomics. These techniques can simultaneously measure the levels of hundreds to thousands of metabolites, including glucose-6-phosphate. By comparing the metabolomes of cells under different conditions (e.g., normal versus diseased state, or before and after a stimulus), researchers can identify metabolic perturbations and pinpoint the pathways that are affected. The integration of isotopic tracing with metabolomics, often referred to as stable isotope-resolved metabolomics (SIRM), offers an even more powerful approach to quantify metabolic fluxes through complex networks.

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Enzyme-Substrate Structures

Visualizing the precise three-dimensional arrangement of aldehydo-D-glucose 6-phosphate within the active site of an enzyme is crucial for understanding the molecular basis of catalysis and inhibition. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution structural information of enzyme-substrate complexes.

X-ray Crystallography requires the production of high-quality crystals of the enzyme of interest, often in complex with a substrate analog or a non-reactive form of the substrate. The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. This technique has been instrumental in revealing the detailed interactions between glucose-6-phosphate and the active sites of numerous enzymes, providing insights into substrate recognition, specificity, and the catalytic mechanism.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the structures of large protein complexes and membrane proteins that are often difficult to crystallize. In cryo-EM, a purified sample of the enzyme-substrate complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are recorded using an electron microscope. These images are then computationally averaged and reconstructed to generate a three-dimensional map of the molecule. Cryo-EM is particularly advantageous for studying dynamic complexes and enzymes that undergo significant conformational changes during their catalytic cycle.

Computational Chemistry, Molecular Dynamics, and Quantum Mechanical Simulations

Computational approaches provide a powerful complement to experimental studies by offering a detailed, dynamic view of the behavior of aldehydo-D-glucose 6-phosphate and its interactions with enzymes at an atomic level.

Molecular Dynamics (MD) Simulations use classical mechanics to simulate the movements of atoms in a protein-ligand complex over time. By solving Newton's equations of motion for every atom in the system, MD simulations can provide insights into the conformational flexibility of the substrate and the enzyme, the role of water molecules in the active site, and the energetic landscape of substrate binding and release. These simulations can help to interpret experimental data and to generate hypotheses about the catalytic mechanism that can be tested experimentally.

Quantum Mechanical (QM) Simulations , based on the principles of quantum mechanics, can provide a more accurate description of the electronic structure of the active site and the chemical reactions that take place within it. QM methods are computationally intensive and are typically applied to a small region of the enzyme active site. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for the reactive part of the system with the efficiency of MM for the surrounding protein and solvent. QM/MM simulations are particularly well-suited for studying enzymatic reaction mechanisms, including the bond-breaking and bond-forming steps involved in the conversion of aldehydo-D-glucose 6-phosphate. These computational tools are invaluable for rationalizing experimental observations and for guiding the design of novel enzyme inhibitors.

Evolutionary and Comparative Biochemical Perspectives of D Glucose 6 Phosphate Metabolism

Conservation and Diversification of Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathways Across Biological Domains

The core logic of glycolysis (the breakdown of glucose to pyruvate (B1213749) to generate ATP and NADH) and the PPP (the generation of NADPH and precursors for nucleotide synthesis) is universal. nih.govwikipedia.orglibretexts.org This conservation speaks to their indispensable functions in energy production and biosynthesis. The reactions of the PPP, in particular, are considered to be evolutionarily ancient and are found almost everywhere in the biological world. nih.gov

Despite this conservation, significant diversification exists, reflecting adaptations to various metabolic lifestyles and environments. nih.govnih.gov While bacteria and eukaryotes predominantly use the EMP pathway for glycolysis, many archaea and some bacteria employ alternative routes like the Entner-Doudoroff (ED) pathway. nih.govfrontiersin.org These archaeal pathways often feature a mosaic of conventional and novel enzymes, suggesting a distinct evolutionary trajectory. nih.govnih.gov

The Pentose Phosphate Pathway is divided into an oxidative and a non-oxidative branch. nih.govwikipedia.org The oxidative phase converts glucose-6-phosphate into ribulose-5-phosphate, CO2, and NADPH. nih.govkhanacademy.org The non-oxidative branch then interconverts various sugar phosphates, producing precursors for nucleotide and amino acid synthesis, such as ribose-5-phosphate (B1218738) and erythrose-4-phosphate. nih.govwikipedia.org While the oxidative branch is highly active in most eukaryotes, the non-oxidative reactions are nearly ubiquitous across all life forms. nih.gov

Comparative Enzymology of D-glucose 6-phosphate Converting Enzymes in Different Organisms

The enzymes that process D-glucose 6-phosphate exhibit both conserved mechanisms and organism-specific adaptations.

Glucose-6-phosphate Isomerase (PGI or GPI): This enzyme catalyzes the reversible isomerization of D-glucose 6-phosphate to D-fructose 6-phosphate, the second step in glycolysis. ebi.ac.uknzytech.com The proposed mechanism involves the enzyme binding the cyclic form of the sugar, catalyzing the ring opening to the aldehydo-D-glucose 6-phosphate, and then facilitating the isomerization via a cis-enediol intermediate. ebi.ac.ukwikipedia.org While the catalytic function is conserved, variations exist. For example, some archaea and bacteria possess a bifunctional PGI that also has phosphomannose isomerase activity. wikipedia.org In humans, this enzyme also functions extracellularly as a neurotrophic and cytokine factor, demonstrating functional evolution through "moonlighting". nzytech.comwikipedia.org

Glucose-6-phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the PPP, G6PD is a cytosolic enzyme found in all forms of life. researchgate.netmdpi.comwikipedia.org It catalyzes the oxidation of D-glucose 6-phosphate to 6-phospho-D-glucono-1,5-lactone, producing NADPH. wikipedia.orgwikipedia.org This NADPH is crucial for protecting cells against oxidative damage. wikipedia.org The enzyme's structure is highly conserved, but numerous mutations in the human G6PD gene lead to G6PD deficiency, a common enzymopathy. researchgate.netmdpi.comwikipedia.org While human G6PD is a dimer or tetramer and is stabilized by a structural NADP+ molecule, not all organisms share this feature. mdpi.comresearchgate.net For instance, the G6PD from Leuconostoc mesenteroides can use both NADP+ and NAD+ as coenzymes, unlike the highly specific human enzyme. wikipedia.org

Phosphoglucomutase (PGM): This enzyme catalyzes the reversible interconversion of D-glucose 6-phosphate and D-glucose 1-phosphate, linking glycolysis with glycogen (B147801) metabolism. nih.govmdpi.com PGM is found in organisms from bacteria to humans, and its active site residues are highly conserved. nih.gov However, structural differences exist. For example, a subset of bacterial PGMs, like that from Salmonella typhimurium, are known to form dimers, whereas eukaryotic PGMs are typically monomers. nih.gov Furthermore, some archaea, such as Thermococcus kodakarensis, have a bifunctional PGM that also acts as a phosphomannomutase. mdpi.com In humans, the PGM5 variant is known as a structural muscle protein that lacks enzymatic activity despite having a conserved substrate-binding site. mdpi.com

| Enzyme | Organism/Group | Key Comparative Feature |

| Glucose-6-phosphate Isomerase (PGI) | Some Archaea/Bacteria | Bifunctional enzyme with phosphomannose isomerase (PMI) activity. wikipedia.org |

| Glucose-6-phosphate Isomerase (PGI) | Humans | Moonlighting protein; acts as a neurotrophic factor (neuroleukin) extracellularly. nzytech.comwikipedia.org |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Leuconostoc mesenteroides | Can utilize both NADP+ and NAD+ as coenzymes. wikipedia.org |

| Glucose-6-phosphate Dehydrogenase (G6PD) | Higher Organisms | Contains a second, structural NADP+ binding site essential for stability and dimerization. mdpi.com |

| Phosphoglucomutase (PGM) | Salmonella typhimurium | Forms a dimer in solution, unlike monomeric eukaryotic PGMs. nih.gov |

| Phosphoglucomutase (PGM) | Thermococcus kodakarensis (Archaea) | Bifunctional enzyme with phosphomannomutase (PMM) activity. mdpi.com |

| Phosphoglucomutase 5 (PGM5) | Humans | Lacks enzymatic activity but retains substrate binding, functioning as a structural protein. mdpi.com |

Hypotheses on the Prebiotic Origin and Evolution of Sugar Phosphate Metabolism

The emergence of metabolic pathways like glycolysis and the PPP is a fundamental question in the origin of life. Several hypotheses attempt to explain their rise from a prebiotic world.

One leading theory is the "metabolism-first" hypothesis , which suggests that self-sustaining catalytic chemical cycles existed before the advent of genetic material like RNA or DNA. labxchange.orgsciencedaily.comstatedclearly.com In this scenario, simple, naturally abundant catalysts like ferrous ions [Fe(II)] and phosphate could have facilitated reactions resembling glycolysis and the PPP non-enzymatically. nih.govnih.govresearchgate.net These non-enzymatic pathways could have formed key sugar phosphates, providing the foundational network that was later optimized by the evolution of protein enzymes. nih.govnih.govpsu.edu

In contrast, the "genetics-first" or "RNA world" hypothesis posits that RNA molecules were the original carriers of genetic information and also served as catalysts (ribozymes). sciencedaily.comnih.govwikipedia.org Proponents suggest that an early metabolism could have been catalyzed by ribozymes to produce the necessary building blocks, including ribonucleotides, for RNA replication. nih.govpsu.edu The idea is that genes and metabolism co-evolved, with primordial catalysts like metal ions being gradually replaced by more efficient RNA and, eventually, protein catalysts. psu.edu

A key challenge is explaining the prebiotic formation of the necessary starting materials. Phosphorus is an essential element for life, yet its low solubility in water presents a hurdle for prebiotic phosphorylation. mdpi.com Research has explored various potential solutions, including phosphorylation in non-aqueous solvents or the use of more reactive, reduced-oxidation-state phosphorus compounds. mdpi.com Similarly, the spontaneous formation of sugars like ribose from formaldehyde (B43269) (the formose reaction) has been questioned, with recent studies suggesting it produces branched, not linear, sugars under plausible prebiotic conditions, necessitating exploration of alternative models for sugar formation. scripps.edu

Ultimately, a hybrid model is emerging, where the origin of metabolism is rooted in prebiotic environmental chemistry, with reactions catalyzed by minerals and metal ions, which then provided a stable environment for the evolution of genetic polymers like RNA. sciencedaily.comnih.govnih.gov

Q & A

Q. What controls are essential for studying G6P’s role in glycogen synthesis?

- Methodological Answer : Include (i) hexokinase-deficient mutants to rule out ATP-dependent phosphorylation artifacts and (ii) glycogen phosphorylase inhibitors (e.g., CP-316819) to isolate synthesis from degradation. Use ¹³C-NMR to track G6P incorporation into glycogen. Normalize data to cellular glycogen content (anthrone assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.